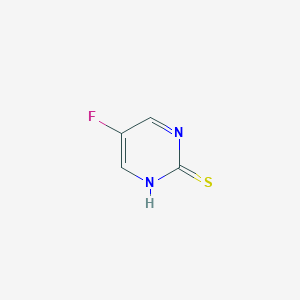

5-Fluoropyrimidine-2(1H)-thione

Description

Significance of Fluorine in Heterocyclic Chemistry

The incorporation of fluorine into heterocyclic rings is a widely employed strategy in drug discovery and the development of advanced materials. broadpharm.com The small size and high electronegativity of the fluorine atom can dramatically alter the physicochemical properties of the parent molecule, leading to enhanced biological activity, metabolic stability, and novel material characteristics. broadpharm.comtandfonline.com

Modulatory Effects of Fluorine on Molecular Properties

The substitution of a hydrogen atom with fluorine imparts a range of powerful modulatory effects on a molecule's properties. These changes are a direct consequence of fluorine's extreme electronegativity and the strength of the carbon-fluorine bond.

The strong electron-withdrawing nature of fluorine significantly influences the acidity (pKa) of nearby functional groups. google.com This modulation of pKa can be critical for optimizing a molecule's ionization state at physiological pH, which in turn affects its binding affinity to biological targets. By altering the electron distribution within a molecule, fluorine can enhance interactions with protein binding pockets, potentially leading to more potent and selective bioactive compounds. bldpharm.com

Fluorination is a key tool for modulating a compound's lipophilicity, a critical parameter that influences its ability to cross biological membranes. ca.gov The effect of fluorine on lipophilicity is complex and context-dependent; while a single fluorine atom can increase lipophilicity, perfluorination often leads to a decrease. bldpharm.comnih.gov This fine-tuning of lipophilicity is essential for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately impacting its bioavailability and efficacy. ca.gov

The introduction of fluorine can impose conformational constraints on a molecule due to the unique stereoelectronic effects of the C-F bond, such as the gauche effect. nih.gov This can help to lock a molecule into a bioactive conformation, enhancing its affinity for a specific target. nih.gov Furthermore, the highly polarized C-F bond creates a localized negative electrostatic potential, which can engage in favorable intermolecular interactions, including hydrogen bonds and dipole-dipole interactions, thereby influencing molecular recognition and binding.

Strategic Incorporation of Fluorine in Bioactive Scaffolds

The deliberate placement of fluorine atoms within a bioactive scaffold is a proven strategy for enhancing therapeutic potential. Fluorine can block sites of metabolic attack, increasing a drug's half-life and duration of action. bldpharm.com Moreover, the unique properties of fluorine can lead to improved target selectivity and reduced off-target effects. A significant portion of modern pharmaceuticals, including anticancer and anti-inflammatory agents, contain fluorine, underscoring the importance of this element in drug design. broadpharm.com

Overview of Pyrimidine-2(1H)-thione Derivatives in Scientific Inquiry

Pyrimidine-2(1H)-thione and its derivatives constitute an important class of heterocyclic compounds with a broad spectrum of applications. They serve as versatile building blocks in organic synthesis for the construction of more complex fused heterocyclic systems. In the realm of medicinal chemistry, pyrimidine-2-thione derivatives have been investigated for a wide range of biological activities, including anticancer, anti-inflammatory, and analgesic properties. tandfonline.com The presence of the thione group provides a reactive handle for further chemical modifications, allowing for the generation of diverse molecular libraries for screening and optimization.

Structure

3D Structure

Properties

Molecular Formula |

C4H3FN2S |

|---|---|

Molecular Weight |

130.15 g/mol |

IUPAC Name |

5-fluoro-1H-pyrimidine-2-thione |

InChI |

InChI=1S/C4H3FN2S/c5-3-1-6-4(8)7-2-3/h1-2H,(H,6,7,8) |

InChI Key |

OWOJAAFKZQLMHZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC(=S)N1)F |

Origin of Product |

United States |

Theoretical and Computational Chemistry of 5 Fluoropyrimidine 2 1h Thione

Electronic Structure Elucidation

The electronic structure is fundamental to understanding the chemical reactivity and physical properties of 5-Fluoropyrimidine-2(1H)-thione. Computational methods provide a detailed picture of how electrons are distributed within the molecule and their corresponding energy levels.

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules and condensed matter. For this compound, DFT calculations would be instrumental in determining its optimized geometry, vibrational frequencies, and electronic properties. While specific DFT studies on this compound are not widely available in the reviewed literature, the methodology is standard for pyrimidine (B1678525) derivatives. Such calculations typically involve selecting a functional (like B3LYP) and a basis set (like 6-31G*) to solve the Schrödinger equation approximately. nih.gov

The Density of States (DOS) provides information about the number of available electronic states at each energy level. The Partial Density of States (PDOS) further breaks this down, showing the contribution of different atoms or orbitals to the total DOS.

Detailed studies presenting the occupied and unoccupied partial density of states specifically for this compound are not readily found in current literature. However, a theoretical PDOS analysis would reveal:

Occupied States: The contribution of fluorine, sulfur, nitrogen, and carbon atoms to the valence band. This would highlight which atoms are key to the molecule's stability and bonding.

Unoccupied States: The character of the conduction band, indicating which atoms would be involved in accepting electrons during chemical reactions or electronic excitations.

A general representation of what a PDOS analysis would entail is shown in the table below.

| Atomic Contribution | Occupied States (Valence Band) | Unoccupied States (Conduction Band) |

| Fluorine (F) | Primarily contributes to lower energy valence states due to its high electronegativity. | Minor contributions to the lowest unoccupied molecular orbitals (LUMO). |

| Sulfur (S) | Significant contributions to the highest occupied molecular orbitals (HOMO) due to its lone pairs. | Contributions to unoccupied orbitals, potentially involved in π-bonding. |

| Nitrogen (N) | Contributions from both sigma and pi orbitals throughout the valence band. | Significant contributions to the LUMO and higher unoccupied orbitals. |

| Carbon (C) | Forms the backbone of the pyrimidine ring, contributing to both σ and π states. | Key contributor to the π* orbitals in the conduction band. |

This table is a hypothetical representation of expected contributions based on the general principles of electronic structure for similar molecules.

Analysis of valence and core level spectra, often studied computationally via methods like Time-Dependent DFT (TD-DFT), provides insights into the electronic transitions and elemental composition of the molecule.

Specific valence and core level spectral analyses for this compound have not been detailed in the available research. A computational analysis would typically predict:

Core Level Spectra (XPS): The binding energies of core electrons (e.g., C 1s, N 1s, S 2p, F 1s). These energies are highly specific to the chemical environment of each atom, allowing for the confirmation of the molecule's structure and bonding.

Valence Level Spectra (UPS): Information about the molecular orbitals in the valence region. This would correspond to the DOS and provide an understanding of the orbitals involved in chemical bonding.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules. Calculations can map out the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding chemical reactivity.

While specific MO calculations for this compound are not published, such an analysis would focus on:

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a key indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more easily excitable.

Electron Delocalization: The pyrimidine ring is an aromatic system, and MO analysis would visualize the delocalized π-orbitals across the ring. The presence of the fluorine and thione groups would influence the electron density distribution within these orbitals. The electron delocalization between frontier molecular orbitals in similar pyrimidine-2-thione compounds is mainly present on the nitrogen atoms, the pentacyclic π-bond, and the thione group. nih.gov

More advanced quantum chemical calculations provide higher accuracy for specific properties.

Hartree-Fock (HF) Method: The Hartree-Fock method is a fundamental ab initio calculation that approximates the many-electron wavefunction as a single Slater determinant. bohrium.com Using a basis set like 6-31G**, HF calculations can provide a good initial estimate of the molecular geometry and orbital energies, though it famously neglects electron correlation.

Equation-of-Motion Coupled-Cluster (EOM-CCSD): This is a highly accurate method for calculating excited state energies. nih.gov EOM-CCSD calculations on this compound would provide precise values for electronic transition energies, which could be compared with experimental UV-Vis spectra. mdpi.com

No specific published data using HF/6-31G** or EOM-CCSD methods for this compound were identified. The results from such calculations would be expected to provide benchmark data on the molecule's electronic properties.

Density Functional Theory (DFT) Calculations

Conformational Analysis and Molecular Dynamics

Understanding the three-dimensional structure and dynamic behavior of this compound is crucial for predicting its interactions with other molecules.

Conformational Analysis: This involves identifying the most stable three-dimensional arrangements (conformers) of a molecule. For a relatively rigid structure like this compound, conformational analysis would explore the potential for slight puckering of the pyrimidine ring and the orientation of the N-H bond. While specific studies on this molecule are absent, related research on fluorinated nucleosides demonstrates that the introduction of fluorine can significantly influence the preferred conformation. researchgate.netnih.gov

Molecular Dynamics (MD): MD simulations model the physical movements of atoms and molecules over time. An MD simulation of this compound, likely in a solvent like water, would reveal how the molecule behaves in a more realistic environment. It could show the stability of its structure, its flexibility, and how it interacts with surrounding solvent molecules. Molecular dynamics simulations have been used to substantiate the binding mechanisms of other pyrimidine-2-thione derivatives with biological targets. researchgate.net

Detailed conformational analysis and molecular dynamics simulation data for this compound are not currently available in the scientific literature.

Molecular Dynamics Simulations and Applications

For a molecule like this compound, MD simulations can be applied to understand its behavior in various environments, such as in aqueous solution or interacting with a biological target like an enzyme's active site. These simulations can reveal how the molecule's conformation changes, how it forms hydrogen bonds with water molecules, and the stability of its interactions with protein residues. For instance, in the context of drug design, MD simulations are used to assess the stability of a ligand-protein complex, providing crucial information on the binding affinity and the mechanism of interaction. nih.gov By simulating the compound within a binding pocket, researchers can observe the dynamic stability of the interactions, which is a key predictor of a compound's potential efficacy. nih.gov

Applications of MD simulations for pyrimidine thione derivatives are primarily found in the field of drug discovery. By simulating the interaction between the compound and its biological target, such as an enzyme or receptor, these studies can elucidate binding mechanisms and guide the design of more potent and selective inhibitors. nih.gov

Quantum Molecular Dynamics Simulations

Quantum Molecular Dynamics (QMD) extends classical MD by incorporating quantum mechanical effects, particularly for the treatment of electrons. This allows for a more accurate description of chemical reactions, bond breaking/formation, and electronic polarization. While computationally more intensive than classical MD, QMD is essential for studying processes where the electronic structure is critical.

In the context of this compound, QMD could be employed to study proton transfer events, such as the thione-thiol tautomerism, with high accuracy. These simulations can model the electronic rearrangements that occur during the transfer of a proton from the nitrogen to the sulfur atom. Furthermore, QMD is valuable for investigating the photophysics and excited-state dynamics of molecules, providing insights into how the molecule might behave upon absorbing light.

Tautomerism Studies

Tautomerism is a form of isomerism where molecules can readily interconvert between two or more structural forms. For this compound, the most significant tautomeric relationship is the equilibrium between the thione (amide) form and the thiol (enol) form. The position of this equilibrium is crucial as the two tautomers have different chemical properties, including hydrogen bonding capabilities, polarity, and reactivity.

Energetics of Thione-Thiol Tautomeric Equilibria

Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are widely used to investigate the energetics of tautomeric equilibria. These calculations can predict the relative stabilities of the thione and thiol tautomers in the gas phase and in different solvents.

For related heterocyclic thiones, studies have consistently shown that the thione form is generally the more stable tautomer, especially in the gas phase and polar solvents. nih.gov The stability of the thione form is often attributed to a combination of electronic and solvation effects. scispace.com The presence of the electron-withdrawing fluorine atom at the 5-position of the pyrimidine ring in this compound is expected to influence the electronic distribution and, consequently, the tautomeric equilibrium. The fluorine atom's inductive effect could further stabilize the thione form.

Computational studies on similar molecules, like 1,2,4-triazole-3-thione, have shown the thione form to be the predominant species in the gas phase across various levels of theory, including HF, B3LYP, and MP2. nih.gov The energy difference between tautomers is a key determinant of their relative populations at equilibrium.

Table 1: Calculated Relative Energies of Thione vs. Thiol Tautomers for a Related Compound (1,2,4-triazole-3-thione) in the Gas Phase

| Computational Method | Basis Set | Relative Energy (kcal/mol) of Thiol form (Thione = 0) |

| HF | 6-31G(d,p) | 7.8 |

| B3LYP | 6-31G(d,p) | 6.9 |

| MP2 | 6-31G(d,p) | 8.1 |

This table presents data for 1,2,4-triazole-3-thione as a representative example to illustrate the typical energy differences found in thione-thiol tautomerism studies. Data derived from computational studies on related compounds. nih.gov

Solvation effects play a critical role in tautomeric equilibria. Polar solvents often favor the more polar tautomer. Computational models that incorporate solvent effects, such as the Polarizable Continuum Model (PCM), are used to predict these shifts. For many heterocyclic thiones, the thione form, being more polar, is further stabilized in condensed phases. scispace.com

Computational Design and Predictive Modeling

Computational chemistry is an indispensable tool in modern medicinal chemistry for the rational design of new molecules with desired properties and for predicting their behavior.

Molecular Design and Modeling of Analogues

Starting from the scaffold of this compound, computational methods can be used to design novel analogues with potentially improved biological activity, selectivity, or pharmacokinetic properties. Structure-based drug design (SBDD) is a common approach where the three-dimensional structure of a biological target is used to design ligands that fit precisely into the binding site.

Molecular docking simulations are a primary tool in SBDD. These programs predict the preferred orientation of a ligand when bound to a receptor, estimating the binding affinity. By docking virtual libraries of analogues of this compound, researchers can prioritize which compounds to synthesize and test, saving significant time and resources. nih.gov Key design strategies often involve introducing functional groups that can form specific interactions (e.g., hydrogen bonds, hydrophobic contacts) with the target protein. For instance, modifying the pyrimidine ring or adding substituents can be explored virtually to enhance binding affinity. researchgate.net

Prediction of Stability and Electronic Reactivity

Quantum chemical calculations are used to predict the intrinsic stability and electronic reactivity of this compound and its designed analogues. The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly informative.

The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. mdpi.com The introduction of the fluorine atom, a highly electronegative element, is expected to lower the energies of both the HOMO and LUMO orbitals and potentially affect the HOMO-LUMO gap, thereby modulating the molecule's reactivity profile.

Table 2: Representative Frontier Molecular Orbital Energies for a Heterocyclic Compound

| Compound Property | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

This table provides conceptual data to illustrate the output of FMO analysis. Actual values would be specific to the molecule and the computational method used.

These predictive models help in understanding the electronic properties that govern the molecule's behavior and in designing new compounds with tailored stability and reactivity for specific applications.

Based on the comprehensive search conducted, there is no specific scientific literature available for the chemical compound “this compound” corresponding to the detailed outline provided. The search results consistently yield information on a related but distinct compound, 5-Fluorouracil (B62378) (5-FU), and other fluoropyrimidines.

Therefore, it is not possible to generate the requested article with scientifically accurate and specific data for “this compound” regarding its in vitro antineoplastic and antiproliferative mechanisms, including its effects on cancer cell lines, induction of cell cycle arrest, mechanisms of apoptosis, and specific enzyme inhibition of thymidylate synthase and topoisomerase II.

To fulfill the request would require extrapolating data from 5-Fluorouracil and presenting it as fact for “this compound,” which would be scientifically inaccurate and constitute a misrepresentation of the available research. The user’s strict instruction to focus solely on “this compound” cannot be met with the currently available public data from the search.

Biological Activities and Molecular Mechanisms in Vitro Studies

Antineoplastic and Antiproliferative Mechanisms

Enzyme Inhibition in Cancer Biology

EGFR Inhibition

There is no available research that specifically investigates the inhibitory activity of 5-Fluoropyrimidine-2(1H)-thione against the Epidermal Growth Factor Receptor (EGFR). While other fluoropyrimidine derivatives have been studied in the context of cancer therapies that may involve EGFR signaling pathways, direct in vitro studies on the EGFR inhibitory potential of this compound have not been found.

Phosphatase of Regenerating Liver (PRL-3) Inhibition

No published studies were identified that examine the effect of this compound on the activity of Phosphatase of Regenerating Liver (PRL-3). The role of this specific compound as a potential inhibitor of PRL-3 remains uninvestigated in the available scientific literature.

DNA Damage and Cellular Pathway Modulation (e.g., p53 activation)

The capacity of this compound to induce DNA damage or modulate cellular pathways such as the p53 signaling cascade has not been specifically documented. Related compounds like 5-fluorouracil (B62378) are known to interfere with DNA synthesis and can activate the p53 pathway. However, dedicated studies on this compound are absent.

Role of PPAR Signaling Pathways

There is no available data to suggest the involvement of this compound in the modulation of Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathways.

Antimicrobial Activities and Mechanisms (In Vitro Studies)

Antibacterial Activity against Pathogens

Specific studies detailing the in vitro antibacterial activity of this compound against any pathogenic bacteria are not present in the reviewed literature. While other fluoropyrimidines have demonstrated antibacterial properties, the efficacy of this particular compound has not been reported.

Inhibition of Bacterial Growth and Viability

Consequently, there are no specific research findings on the ability of this compound to inhibit bacterial growth and viability.

Mechanisms of Inactivation: Membrane Damage and Integrity Disruption

There is no specific information available in the reviewed scientific literature detailing the mechanisms of bacterial inactivation by this compound through membrane damage or disruption of membrane integrity. While some antimicrobial agents are known to target bacterial membranes, causing depolarization, permeabilization, and eventual cell death, such studies specifically involving this compound have not been found.

Impact on Bacterial Metabolism and DNA Replication

Detailed studies on the specific impact of this compound on bacterial metabolism and DNA replication are not present in the available literature. For related fluoropyrimidines like 5-FU, the antibacterial effect is known to stem from its conversion into metabolites that inhibit essential enzymes like thymidylate synthase, thereby blocking DNA replication. nih.gov Furthermore, 5-FU can be metabolized in a way that interferes with various metabolic pathways. nih.gov Without dedicated research, it remains unknown if this compound shares these or other mechanisms of action against bacterial metabolism and DNA synthesis.

DNA Gyrase B Subunit Inhibition

No evidence was found to suggest that this compound acts as an inhibitor of the DNA gyrase B subunit. DNA gyrase is a well-established target for antibacterial drugs, particularly quinolones, which bind to the enzyme-DNA complex and inhibit DNA replication and repair. nih.gov The ATP-binding site on the GyrB subunit is a target for other classes of inhibitors. nih.gov However, there are no studies linking this compound to this mode of action.

Modulation of Gene Expression in Bacteria

Research specifically investigating the modulation of gene expression in bacteria by this compound is not available. Compounds that interfere with DNA replication and metabolism, such as 5-FU, can induce broad changes in gene expression, often related to stress responses and DNA damage repair pathways. nih.gov Whether this compound elicits similar responses in bacteria has not been experimentally determined.

Antifungal Activity

While the antifungal properties of fluoropyrimidines like 5-fluorocytosine (B48100) (5-FC) are well-known, there is no specific data on the antifungal activity of this compound. plos.orgnih.gov

Mechanisms in Fungal Organisms (e.g., Respiratory Chain Disruption)

There is no information available regarding the specific antifungal mechanisms of this compound, including any potential for respiratory chain disruption in fungal organisms. The primary antifungal mechanism of 5-FC involves its conversion to 5-FU within fungal cells, which then disrupts DNA and RNA synthesis. plos.orgnih.gov

Antiviral Activity (e.g., Anti-HIV, Anti-SIV)

No published studies were identified that evaluate the antiviral activity of this compound against Human Immunodeficiency Virus (HIV), Simian Immunodeficiency Virus (SIV), or any other viruses. The development of antiviral nucleoside and nucleotide analogues is an active area of research, but this specific compound does not appear in the available literature on the subject. nih.govnih.gov

Other Biological Activities (In Vitro)

Antioxidant Properties

Comprehensive searches of scientific databases did not yield any studies that have evaluated the antioxidant properties of this compound. Standard antioxidant assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay or the ferric reducing antioxidant power (FRAP) assay, have not been reported for this specific compound. Therefore, its capacity to neutralize free radicals or chelate metal ions remains uncharacterized.

Anti-inflammatory Properties

There is a lack of published research on the in vitro anti-inflammatory properties of this compound. Investigations into its ability to inhibit key inflammatory enzymes, such as cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), or to modulate the production of pro-inflammatory cytokines in cell-based assays have not been documented. As a result, its potential as an anti-inflammatory agent is currently unknown.

Dopamine (B1211576) β-Hydroxylase (DBH) Inhibition

No dedicated studies on the inhibitory effect of this compound on dopamine β-hydroxylase (DBH) are present in the available literature. The interaction of this compound with DBH, an enzyme crucial for the biosynthesis of norepinephrine, has not been explored. Therefore, there is no data on its potential to modulate catecholamine pathways through DBH inhibition.

Structure Activity Relationship Sar and Pharmacophore Modeling

Impact of Fluorine Position and Substitution on Bioactivity

The introduction of a fluorine atom at the 5-position of the pyrimidine-2(1H)-thione scaffold has a profound effect on its biological activity. The high electronegativity and small size of fluorine can significantly alter the electronic properties of the pyrimidine (B1678525) ring, influencing its acidity, lipophilicity, and metabolic stability.

Research on fluorinated pyrimidine derivatives has shown that the position of the fluorine substituent is a critical determinant of their bioactivity. scirp.org In many cases, fluorination at the C-5 position enhances the antimicrobial and anticancer properties of pyrimidine analogs. The presence of fluorine can lead to increased biocidal effects, particularly against Gram-positive bacteria. scirp.org Studies have indicated that increasing the number of fluorine atoms on the heterocyclic ring can further amplify these effects. scirp.org The influence of fluorination is attributed to its effects on C-H acidity, which is dependent on the location of the fluorine atom and the geometry of the resulting carbanion. scirp.org

Influence of Heteroaromatic Substitution Patterns on Efficacy

The efficacy of 5-Fluoropyrimidine-2(1H)-thione can be significantly modulated by the introduction of various heteroaromatic substituents. Strategic structural modifications at different positions of the pyrimidine ring allow for the generation of derivatives with enhanced selectivity and affinity for biological targets. nih.gov

The substitution pattern on the pyrimidine core dictates the spatial arrangement of functional groups, which is crucial for molecular recognition at the active site of a target protein. The introduction of different heterocycles, such as pyrazoline or other pyrimidine moieties, can lead to compounds with varied biological profiles. nih.govresearchgate.net For instance, the synthesis of derivatives incorporating different heterocyclic systems has been a strategy to explore novel antineoplastic agents. nih.govresearchgate.netnih.gov

Role of Specific Functional Groups (e.g., Electron Donating Groups, Thione Moiety)

The bioactivity of this compound is not solely dependent on the fluorine atom but is also significantly influenced by other functional groups within the molecule.

Thione Moiety: The thione (C=S) group at the 2-position is a key feature. The sulfur atom can act as a hydrogen bond acceptor and can also be involved in metal coordination, which can be crucial for binding to metalloenzymes. The thione moiety is a common feature in various biologically active heterocyclic compounds. nih.gov The replacement of the oxygen atom of a carbonyl group with sulfur can alter the electronic distribution and steric properties of the molecule, leading to different biological activities.

Electron-Donating Groups: The introduction of electron-donating groups (EDGs) at various positions on the pyrimidine ring or on appended substituents can modulate the electronic nature of the entire molecule. EDGs can enhance the electron density of the aromatic system, which may influence pi-pi stacking interactions with aromatic residues in a protein's active site. For example, the presence of a dimethylamino group, an EDG, has been noted in potent pyrimidine-2-thione derivatives. nih.gov

Ligand-Protein Interaction Studies (Molecular Docking)

Molecular docking studies provide valuable insights into the binding modes of this compound and its analogs with their protein targets. These computational techniques help to visualize the interactions at a molecular level and guide the design of more potent inhibitors.

Docking studies on related pyrimidine-2-thione derivatives have revealed the importance of hydrogen bonding and hydrophobic interactions for stable binding within the active site of target proteins. nih.govresearchgate.net For instance, in studies of pyrimidine-2-thione derivatives as antineoplastic agents, docking simulations have shown interactions with key amino acid residues of the H-RAS target protein. nih.govresearchgate.net The thione moiety and other functional groups often participate in forming crucial hydrogen bonds with the protein backbone or side chains. The pyrimidine ring itself can engage in hydrophobic interactions with nonpolar residues.

Development of Analogs for Enhanced Selectivity and Potency

The development of analogs of this compound is a key strategy for improving its therapeutic potential. By systematically modifying its structure, researchers aim to enhance its selectivity for the target protein, increase its potency, and improve its pharmacokinetic properties.

Coordination Chemistry of 5 Fluoropyrimidine 2 1h Thione and Derivatives

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with pyrimidine-2-thione ligands generally involves the reaction of a metal salt with the ligand in a suitable solvent. The stoichiometry of the resulting complexes can vary, with common metal-to-ligand ratios being 1:1 and 1:2. asianpubs.org

Complexes with Transition Metals (e.g., Mn, Fe, Ni, Cu, Zn)

Complexes of pyrimidine-2-thione derivatives with a range of first-row transition metals, including manganese(II), iron(II), nickel(II), copper(II), and zinc(II), have been synthesized and studied. researchgate.netasianpubs.org The synthesis often involves mechanochemical methods or refluxing the metal salt and ligand in a solvent like ethanol. asianpubs.orgnih.gov The resulting complexes are typically solids with characteristic colors depending on the metal ion and its coordination environment. For instance, Cu(II) complexes are often colored, while Zn(II) complexes are typically white or colorless. The general formula for many of these complexes is [M(L)2(H2O)n], where M is the metal ion, L is the pyrimidine-2-thione ligand, and n can be 0 or 2, indicating the presence or absence of coordinated water molecules. researchgate.netasianpubs.org

Table 1: Examples of Synthesized Transition Metal Complexes with Pyrimidine-2-thione Derivatives

| Metal Ion | General Formula of Complex | Coordination Number | Geometry | Reference |

| Mn(II) | [Mn(L)₂(H₂O)₂] | 6 | Octahedral | researchgate.netasianpubs.org |

| Fe(II) | [Fe(L)₃]⁻ | 6 | Octahedral | rsc.org |

| Ni(II) | [Ni(L)₂] | 4 | Square Planar | researchgate.netasianpubs.org |

| Cu(II) | [Cu(L)₂] | 4 | Square Planar | researchgate.netasianpubs.org |

| Zn(II) | [Zn(L)₂] | 4 | Tetrahedral | researchgate.netasianpubs.org |

Note: 'L' represents a pyrimidine-2-thione derivative. The specific geometry can vary based on the ligand and reaction conditions.

Spectroscopic Studies of Metal-Ligand Interactions

Spectroscopic techniques are indispensable for elucidating the structure and bonding in metal complexes of 5-Fluoropyrimidine-2(1H)-thione and its analogs.

Infrared (IR) Spectroscopy: IR spectroscopy provides valuable information about the coordination mode of the ligand. Upon complexation, the C=S stretching vibration, typically observed in the free ligand, shifts to a lower frequency, indicating the involvement of the sulfur atom in bonding to the metal. researchgate.netasianpubs.org Additionally, changes in the vibrational frequencies of the pyrimidine (B1678525) ring, particularly those associated with C-N bonds, can confirm the participation of a ring nitrogen atom in coordination. The presence of new bands in the far-IR region can be attributed to the formation of M-S and M-N bonds. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for studying the structure of these complexes in solution. The chemical shifts of the protons and carbons in the pyrimidine ring are sensitive to the coordination of the metal ion. nih.govrsc.org Upon complexation, the signals of the protons adjacent to the coordinating nitrogen atom often experience a downfield shift. orientjchem.org The magnitude of this shift can provide insights into the strength of the metal-ligand bond.

Table 2: General Spectroscopic Observations for Pyrimidine-2-thione Metal Complexes

| Spectroscopic Technique | Key Observation | Interpretation | Reference |

| Infrared (IR) | Shift of ν(C=S) to lower frequency | Coordination of the thione sulfur to the metal | researchgate.netasianpubs.org |

| Infrared (IR) | Appearance of new bands in the far-IR | Formation of M-S and M-N bonds | researchgate.net |

| ¹H NMR | Downfield shift of pyrimidine ring protons | Coordination of a ring nitrogen to the metal | orientjchem.org |

| ¹³C NMR | Shift in the resonance of the C=S carbon | Involvement of the thione group in coordination | nih.gov |

Research Applications in Medicinal Inorganic Chemistry

The intersection of coordination chemistry and medicine, known as medicinal inorganic chemistry, has opened up new avenues for drug design and development. Metal complexes of pyrimidine-2-thione derivatives have shown promising biological activities, suggesting potential therapeutic applications.

The introduction of metal ions into a biologically active organic molecule can enhance its therapeutic efficacy. mdpi.com The resulting complexes may exhibit different modes of action compared to the free ligand, often due to factors like altered lipophilicity, which can improve cell membrane penetration, and the ability to interact with biological targets in a unique manner.

Research has shown that metal complexes of pyrimidine-2-thiones possess a range of biological properties, including antibacterial, antifungal, and anticancer activities. researchgate.netmdpi.comnih.gov The presence of the 5-fluoro substituent in this compound is particularly noteworthy, as fluorine-containing compounds often exhibit enhanced biological activity. nih.gov The combination of the fluorinated pyrimidine scaffold with a transition metal center could lead to the development of novel therapeutic agents with improved potency and selectivity. For instance, some pyrimidine derivatives have been investigated for their ability to induce apoptosis in cancer cells. nih.gov The coordination of these ligands to metal ions could potentially modulate this activity.

Advanced Analytical Research Methodologies

Spectroscopic Techniques for Structural and Electronic Characterization

Spectroscopic methods are pivotal in determining the atomic and molecular structure, as well as the electronic properties of "5-Fluoropyrimidine-2(1H)-thione".

X-ray Absorption Spectroscopy (XAS) is a powerful technique for probing the local electronic structure and geometric arrangement of atoms. The near-edge X-ray absorption fine structure (NEXAFS) region of the XAS spectrum provides information about the unoccupied electronic states and the chemical environment of the absorbing atom. For "this compound," XAS studies at the C, N, S, and F K-edges would reveal element-specific details about bonding and hybridization. For instance, a study on pyrimidine (B1678525) and its halogenated derivatives at the C and N K-edges has shown that the individual characteristics of the spectra can be explained by variations in the electronic and geometric structures of the molecule, depending on the location and electronegativity of the substituent. au.dk Similar investigations on "this compound" would allow for a detailed understanding of the influence of the fluorine and thione groups on the electronic structure of the pyrimidine ring.

X-ray Emission Spectroscopy (XES) is complementary to XAS and provides information about the occupied electronic states. diamond.ac.uk By analyzing the energy of emitted X-ray photons following core-hole creation, XES can map the partial density of occupied states of a specific element. wikipedia.org When applied to "this compound," XES could be used to characterize the valence electronic structure, including the contributions of sulfur and fluorine orbitals to the molecular orbitals.

Ultraviolet Photoelectron Spectroscopy (UPS) and X-ray Photoemission Spectroscopy (XPS) are surface-sensitive techniques that provide information about the elemental composition, chemical states, and electronic structure of a material. wikipedia.org

XPS, also known as Electron Spectroscopy for Chemical Analysis (ESCA), uses X-rays to eject core-level electrons. The binding energies of these electrons are characteristic of the element and its chemical environment. An investigation of halogenated pyrimidines by XPS has demonstrated the ability to study the effect of functionalization on the pyrimidine ring. nih.gov For "this compound," XPS would be instrumental in confirming the elemental composition and determining the chemical states of carbon, nitrogen, sulfur, and fluorine atoms. Shifts in the core-level binding energies can provide insights into the charge distribution within the molecule.

High-resolution vacuum ultraviolet (VUV) photoabsorption spectroscopy provides detailed information about the electronic transitions of a molecule in the gas phase. Studies on pyrimidine and its halogenated derivatives, such as 2-chloropyrimidine (B141910) and 2-bromopyrimidine, have been conducted in the 3.7–10.8 eV energy range. au.dkrsc.orgrsc.orgresearchgate.netresearchgate.net These studies, combining experimental measurements with theoretical calculations, allow for the characterization of the main features of the absorption spectra. au.dkrsc.orgrsc.orgresearchgate.netresearchgate.net The effect of the halogen atom on the electronic transitions becomes more pronounced at higher photon energies. au.dkrsc.org A similar high-resolution VUV photoabsorption study of "this compound" would enable the identification and assignment of its electronic transitions, providing insights into its excited state properties and photochemical behavior. The comparison with the spectra of pyrimidine and other halogenated pyrimidines would further elucidate the influence of the fluorine and thione substituents.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structure and dynamics. The presence of a fluorine atom in "this compound" makes ¹⁹F NMR a particularly valuable technique for mechanistic studies. ¹⁹F NMR has been extensively used to non-invasively monitor the metabolism of fluoropyrimidine anticancer drugs like 5-fluorouracil (B62378) and its derivatives in both animal models and humans. nih.gov These studies provide information on cytotoxicity and detoxification pathways. nih.gov

In the context of "this compound," ¹⁹F NMR can be employed to:

Trace the metabolic fate of the compound within biological systems.

Identify and characterize fluorinated metabolites.

Study the binding of the compound to target enzymes, as changes in the ¹⁹F chemical shift can indicate binding events and provide insights into the binding mode.

Investigate the kinetics of enzymatic reactions involving the compound.

For example, ¹⁹F NMR has been used to study the metabolism of fluorinated pyrimidines in Candida glabrata, revealing the distribution of fluorinated derivatives within the cells and providing insights into resistance mechanisms. nih.gov A similar approach could be applied to understand the mechanism of action of "this compound" in cancer cells.

| Technique | Information Obtained | Relevance to this compound |

| ¹⁹F NMR | Chemical environment of the fluorine atom, metabolic pathways, enzyme binding. | Elucidating the mechanism of action, identifying metabolites, and studying target engagement. |

Cell-Based and Biochemical Assays for Mechanistic Elucidation

To understand the biological effects of "this compound" at a cellular level, a variety of cell-based and biochemical assays are employed.

Flow cytometry is a high-throughput technique that allows for the rapid analysis of single cells in a population. mdpi.comresearchgate.netnih.govjove.comauctoresonline.orgresearchgate.netresearchgate.netnih.govbiocompare.combio-rad-antibodies.com It is widely used to assess the effects of chemical compounds on the cell cycle and to detect the induction of apoptosis (programmed cell death).

Cell Cycle Analysis: Cells treated with "this compound" can be stained with a fluorescent dye that binds stoichiometrically to DNA, such as propidium (B1200493) iodide (PI) or 4',6-diamidino-2-phenylindole (DAPI). The fluorescence intensity of the stained cells is proportional to their DNA content. By analyzing the distribution of fluorescence intensities in a cell population, it is possible to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M). mdpi.com This analysis can reveal if the compound induces cell cycle arrest at a specific phase, which is a common mechanism of action for anticancer agents. mdpi.com For instance, pyrimidine analogues have been shown to cause cell cycle arrest in various cancer cell lines. nih.gov

Apoptosis Analysis: Flow cytometry can also be used to detect the hallmark features of apoptosis. One common method is the Annexin V/PI assay. Annexin V is a protein that binds to phosphatidylserine (B164497) (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide is a membrane-impermeant dye that can only enter cells with compromised membrane integrity, a characteristic of late apoptotic or necrotic cells. By co-staining cells with fluorescently labeled Annexin V and PI, it is possible to distinguish between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive). nih.govbiocompare.com This allows for the quantification of apoptosis induction by "this compound".

| Assay | Parameter Measured | Interpretation |

| Cell Cycle Analysis | DNA content per cell | Percentage of cells in G0/G1, S, and G2/M phases. Indicates cell cycle arrest. |

| Apoptosis Analysis | Annexin V binding and PI uptake | Differentiates between viable, early apoptotic, and late apoptotic/necrotic cells. Quantifies apoptosis induction. |

Biochemical Assays for Enzyme Activity and Metabolic Pathways

Biochemical assays are crucial for elucidating the mechanisms of action and resistance, as well as for the development of more effective therapeutic strategies. These assays typically focus on two key enzymes: thymidylate synthase (TS) and dihydropyrimidine (B8664642) dehydrogenase (DPD).

Enzyme Activity Assays

Thymidylate Synthase (TS) Inhibition Assay: Thymidylate synthase is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. The inhibition of TS is a primary mechanism of action for fluoropyrimidines. An in vitro assay to measure the inhibition of TS by "this compound" would likely involve incubating the purified enzyme with its substrates, deoxyuridine monophosphate (dUMP) and the cofactor N5,N10-methylenetetrahydrofolate, in the presence of varying concentrations of the inhibitor. The enzyme's activity is typically monitored spectrophotometrically by measuring the rate of conversion of dUMP to dTMP. The results would be used to determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki), which are key parameters for quantifying the inhibitory potency of the compound.

Dihydropyrimidine Dehydrogenase (DPD) Activity Assay: DPD is the initial and rate-limiting enzyme in the catabolism of pyrimidines, including 5-FU. The activity of this enzyme is a major determinant of the pharmacokinetic profile of fluoropyrimidine drugs. nih.gov Assaying the effect of "this compound" on DPD activity is essential for understanding its potential for degradation and the generation of metabolites. A common method involves incubating the compound with liver microsomes or purified DPD and monitoring the depletion of the substrate or the formation of its dihydro-metabolite over time, often using techniques like high-performance liquid chromatography (HPLC). Such studies would reveal whether "this compound" is a substrate and/or an inhibitor of DPD.

Metabolic Pathway Analysis

The metabolic pathways of "this compound" are anticipated to mirror those of 5-FU, involving both anabolic (activation) and catabolic (degradation) routes.

Anabolic Pathway: For "this compound" to exert cytotoxic effects through the inhibition of DNA synthesis, it would need to be anabolized to its active nucleotide form. This process would likely involve a series of enzymatic reactions. Initially, the compound might be converted to a nucleoside by thymidine (B127349) phosphorylase or uridine (B1682114) phosphorylase. Subsequently, this nucleoside would be phosphorylated by thymidine kinase to form the monophosphate nucleotide. Further phosphorylations would lead to the di- and tri-phosphate forms. The key active metabolite would be the deoxyuridine monophosphate analogue, which would then inhibit thymidylate synthase.

Catabolic Pathway: The primary route for the breakdown of fluoropyrimidines is initiated by DPD. nih.gov It is highly probable that "this compound" is also a substrate for this enzyme, which would convert it to a dihydro-derivative. This metabolite would then undergo further enzymatic degradation, leading to the formation of non-toxic catabolites that are ultimately excreted from the body. Understanding this pathway is critical, as high DPD activity can lead to rapid drug inactivation and therapeutic resistance.

Hypothetical Research Findings

Based on the extensive research on 5-FU, it is plausible that biochemical assays on "this compound" would yield data that could be presented in the following formats. It is crucial to reiterate that the following tables are illustrative and based on anticipated results from analogous compounds, not on published data for "this compound".

Table 1: Hypothetical Enzyme Inhibition Data for this compound

| Enzyme | Assay Type | Parameter | Hypothetical Value |

|---|---|---|---|

| Thymidylate Synthase (TS) | In vitro inhibition assay | IC50 | 5 µM |

| Ki | 1.5 µM | ||

| Dihydropyrimidine Dehydrogenase (DPD) | In vitro activity assay | Substrate Affinity (Km) | 20 µM |

| Inhibition Constant (Ki) | > 100 µM |

This table presents hypothetical data to illustrate the expected outcomes of enzyme inhibition assays. IC50 represents the concentration of the compound required to inhibit 50% of the enzyme's activity. Ki is the inhibition constant, indicating the binding affinity of the inhibitor to the enzyme. Km is the Michaelis constant, representing the substrate concentration at which the reaction rate is half of the maximum.

Table 2: Predicted Metabolic Fate of this compound

| Pathway | Key Enzyme(s) | Primary Metabolite(s) | Expected Biological Effect |

|---|---|---|---|

| Anabolic | Thymidine Phosphorylase, Thymidine Kinase | 5-Fluoro-2'-deoxyuridine-5'-monophosphate | Inhibition of DNA synthesis |

| Catabolic | Dihydropyrimidine Dehydrogenase (DPD) | Dihydro-5-fluoropyrimidine-2(1H)-thione | Inactivation and clearance of the compound |

This table outlines the predicted metabolic pathways for this compound based on the known metabolism of 5-Fluorouracil. The anabolic pathway leads to the formation of the active metabolite responsible for its therapeutic effect, while the catabolic pathway leads to its breakdown and elimination.

Material Science Applications of Fluorinated Pyrimidine Thiones

Integration in Advanced Materials Development

There is no specific information available in the searched scientific literature regarding the integration of 5-Fluoropyrimidine-2(1H)-thione in the development of advanced materials.

Use as Building Blocks for Semiconducting Materials

Applications in Polymer Chemistry

While the functionalization of polymers with fluorinated compounds is a general area of research, there is no specific information available on the applications of this compound in polymer chemistry.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for producing 5-Fluoropyrimidine-2(1H)-thione, and how can purity be optimized?

- Methodology : A two-step synthesis can be adapted from protocols for analogous thione derivatives. For example, fluorinated pyrimidines are often synthesized via nucleophilic substitution or cyclocondensation. A reported method involves reacting fluorinated precursors (e.g., fluoromalonate esters) with thiourea derivatives in basic conditions (e.g., KOH/ethanol), followed by acidification to isolate the product . Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is recommended to achieve >95% purity. Monitoring reaction progress with TLC or LC-MS ensures minimal byproducts .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- Techniques :

- IR Spectroscopy : Identify thione (C=S) stretches near 1200–1250 cm⁻¹ and N–H vibrations at ~3100 cm⁻¹ .

- NMR : ¹H NMR detects aromatic protons (δ 7–8 ppm for pyrimidine ring) and NH/CH environments. ¹⁹F NMR confirms fluorination (δ ~−150 to −170 ppm) .

- LC-MS : Validates molecular weight (e.g., [M+H]⁺ for C₄H₃FN₂S: 131.02) and isotopic labeling (e.g., ¹⁵N tracking) .

Q. How is X-ray crystallography applied to resolve the crystal structure of this compound?

- Procedure : Single crystals are grown via slow evaporation (ethanol/water). Data collection uses Mo/Kα radiation (λ = 0.71073 Å) at 150 K. SHELX programs (e.g., SHELXL for refinement) analyze space groups (e.g., monoclinic P21/m) and hydrogen-bonding networks (N–H⋯N, C–H⋯S). Hydrogen atoms are located via difference Fourier maps and refined isotropically .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., bond lengths, space groups) be resolved?

- Approach : Use SHELXL's full-matrix least-squares refinement to optimize geometric parameters. Discrepancies in bond lengths (e.g., N–C vs. C–S) may arise from thermal motion or disorder; apply restraints or twinning corrections. Cross-validate with Cambridge Structural Database (CSD) entries for fluoropyrimidines . For example, pyrazine-2(1H)-thione exhibits N–H⋯N (2.893 Å) and C–H⋯S (3.716–3.797 Å) interactions, which guide expected ranges .

Q. What strategies are effective for evaluating intermolecular interactions and packing motifs?

- Hirshfeld Surface Analysis : Use Crystal Explorer 3.1 to generate surfaces mapped with normalized contact distances (dₙₒᵣₘ). For pyrimidine-thiones, >35% of interactions arise from C–H⋯S and N–H⋯N bonds. Fingerprint plots quantify contributions from H⋯H (24.8%) and H⋯C (11.7%) contacts .

Q. How can molecular docking guide the design of this compound derivatives as kinase inhibitors?

- Protocol : Dock derivatives (e.g., pyrimidin-2(1H)-thione spacers) into VEGFR-2 active sites (PDB: 4ASD) using AutoDock Vina. Compare binding affinities of substituents (e.g., 4-chlorophenyl vs. methoxyphenyl). Derivatives with pyrimidin-2(1H)-one spacers show higher activity (IC₅₀: 2.1 μM for HepG2) than thione analogs due to enhanced hydrogen bonding . Validate with in vitro assays (MTT/WST-1) .

Q. How do isotopic labels (e.g., ¹⁵N) improve metabolic tracking in pharmacokinetic studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.